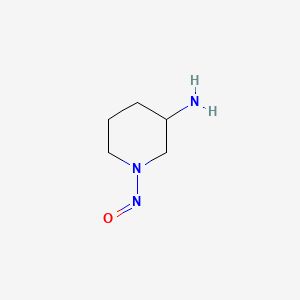

1-Nitrosopiperidin-3-amine

描述

Structure

3D Structure

属性

分子式 |

C5H11N3O |

|---|---|

分子量 |

129.16 g/mol |

IUPAC 名称 |

1-nitrosopiperidin-3-amine |

InChI |

InChI=1S/C5H11N3O/c6-5-2-1-3-8(4-5)7-9/h5H,1-4,6H2 |

InChI 键 |

FWPGOXSUFXSZGS-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CN(C1)N=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 Nitrosopiperidin 3 Amine

Nitrosation Reactions of Piperidin-3-amine (B1201142) Precursors

The conversion of piperidin-3-amine, a secondary amine, into 1-Nitrosopiperidin-3-amine is achieved by introducing a nitroso (-N=O) group to the nitrogen atom of the piperidine (B6355638) ring.

The N-nitrosation of secondary amines like piperidin-3-amine is a well-documented chemical transformation. ccsnorway.com The fundamental mechanism involves the reaction of the unprotonated amine with a nitrosating agent. europa.eu The nitrogen atom of the secondary amine possesses a lone pair of electrons, which acts as a nucleophile, attacking the electrophilic nitrosating species. nih.gov

The general pathway can be summarized as:

Formation of the nitrosating agent (e.g., N₂O₃) from a precursor like sodium nitrite (B80452) in an acidic medium. researchgate.net

Nucleophilic attack of the lone pair of electrons from the secondary amine nitrogen onto the nitrosating agent. nih.gov

Formation of a protonated intermediate, which then loses a proton to yield the stable N-nitrosamine. nih.gov

A variety of reagents can serve as the source of the nitroso group for the synthesis of this compound. The choice of agent is critical as it influences reaction efficiency and conditions. sci-hub.se

Common nitrosating agents include:

Sodium Nitrite (NaNO₂) with Acid: This is the most classic method, where NaNO₂ reacts with a strong acid (like HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ. nih.govresearchgate.net The nitrous acid then forms more potent nitrosating species like N₂O₃. europa.eu

Alkyl Nitrites: Reagents like tertiary-butyl nitrite can be used, often in organic solvents, to effect nitrosation under specific conditions. researchgate.net

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetraoxide (N₂O₄): These nitrogen oxides are powerful nitrosating agents. sci-hub.sersc.org Gaseous N₂O₃ can react directly with piperidine in aqueous alkaline solutions to produce N-nitrosopiperidine with high efficiency. rsc.org

Nitrosyl Halides (e.g., NOCl) and Nitrosonium Salts (e.g., NOBF₄): These are highly reactive agents suitable for nitrosating less reactive substrates, such as amides or sulfonamides, in organic solvents. nih.gov

Other Reagents: Systems like sodium nitrite combined with acetic anhydride (B1165640) (Ac₂O) in dichloromethane (B109758) have been shown to be effective for the N-nitrosation of various secondary amines under mild, room-temperature conditions. researchgate.net

The reactivity of these agents varies significantly. For a standard secondary amine like piperidin-3-amine, mild conditions using sodium nitrite and acid are generally sufficient. sci-hub.se

The success of the synthesis of this compound is highly dependent on controlling the reaction conditions, which directly impact the yield and the purity of the final product.

pH/Acidity: The pH of the reaction medium is arguably the most critical factor. nih.gov Nitrosation rate typically shows a bell-shaped dependence on pH, with an optimum usually found in the weakly acidic range (around pH 3-4 for many amines). europa.eu At very low pH, the concentration of the reactive unprotonated amine becomes too low, hindering the reaction. nih.gov Conversely, at higher pH, the formation of the active nitrosating agent (N₂O₃) from nitrous acid is suppressed. europa.eu

Solvent: The choice of solvent can influence reaction rates and mechanisms. While many nitrosations are performed in aqueous media, organic solvents like dichloromethane or acetonitrile (B52724) can also be used, particularly with specific nitrosating agents like alkyl nitrites or N-methyl-N-nitroso-p-toluenesulfonamide (MNTS). researchgate.netacs.org The solvent's polarity and its ability to form hydrogen bonds can alter the reaction pathway. acs.org

Steric Hindrance: The structure of the amine itself plays a role. Steric hindrance around the nitrogen atom can significantly reduce the rate of nitrosation. For instance, studies on methyl-substituted piperidines showed that methylation at the 2- and 6-positions (adjacent to the nitrogen) considerably slows the reaction. aacrjournals.org While piperidin-3-amine does not have substituents adjacent to the reacting nitrogen, the conformation of the ring could still play a minor role.

Catalysts and Inhibitors: Certain species can catalyze the nitrosation reaction. C-Nitrosophenols, for example, have been shown to catalyze N-nitrosamine formation. nih.gov Conversely, some compounds can act as nitrosation inhibitors or scavengers.

An interactive table summarizing the impact of various conditions on nitrosation is provided below.

Stereoselective Synthesis of Enantiomeric Forms of this compound

This compound is a chiral molecule due to the stereocenter at the C3 position of the piperidine ring. Therefore, it exists as two enantiomers: (R)-1-nitrosopiperidin-3-amine and (S)-1-nitrosopiperidin-3-amine. chemicea.comveeprho.comsimsonpharma.com The synthesis of a specific enantiomer requires stereoselective methods, which typically involve creating the chiral piperidine scaffold first, followed by the nitrosation step.

The key to obtaining enantiopure this compound is the synthesis of enantiopure (R)- or (S)-piperidin-3-amine. The introduction of chirality into piperidine rings is a significant area of synthetic organic chemistry. thieme-connect.com

Established methods include:

Resolution of Racemates: A common industrial approach involves synthesizing racemic 3-aminopiperidine and then separating the enantiomers using a chiral resolving agent, such as a chiral acid like (S)-(+)-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. google.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, enantiopure 3-aminopiperidine derivatives can be synthesized from natural amino acids like L-ornithine or L-lysine through multi-enzyme cascades. rsc.org A process involving galactose oxidase and imine reductase has been used to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine. rsc.org

Asymmetric Catalysis: This is a powerful method where a chiral catalyst guides a reaction to produce predominantly one enantiomer. Examples include the rhodium-catalyzed asymmetric [2+2+2] cycloaddition to build the piperidine ring with high enantioselectivity or the asymmetric hydrogenation of pyridine (B92270) derivatives. nih.govdicp.ac.cn

Auxiliary-Controlled Synthesis: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. For example, N-(tert-butylsulfinyl)-bromoimine has been used for the diastereoselective synthesis of various functionalized piperidines. acs.org

The table below presents a summary of different approaches for synthesizing chiral piperidine scaffolds.

Control of chirality is achieved by establishing the stereocenter at the C3 position during the synthesis of the piperidine ring.

In asymmetric hydrogenation approaches, a chiral catalyst, often a transition metal complex with a chiral ligand, controls the facial selectivity of hydrogen addition to a prochiral precursor, such as a tetrahydropyridine (B1245486) or a pyridinium (B92312) salt, thereby setting the stereocenter. dicp.ac.cn

In cyclization strategies , the stereochemistry can be controlled by the configuration of the starting acyclic precursor. For instance, an enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been used to create functionalized chiral piperidines. umich.edu

In biocatalytic methods , the inherent stereoselectivity of enzymes like imine reductases (IREDs) dictates the stereochemical outcome. In the synthesis from L-ornithinol, an enzymatic cascade ensures the formation of the L-3-aminopiperidine derivative with high enantiopurity, preventing racemization of labile intermediates. rsc.org

For methods starting from chiral precursors like amino acids, the original stereocenter of the amino acid is transferred and retained throughout the synthetic sequence, ultimately defining the chirality of the C3 position in the final piperidine product. rsc.org

Once the enantiomerically pure (R)- or (S)-piperidin-3-amine is obtained, the final nitrosation step is performed. This reaction occurs at the secondary amine nitrogen (N1) and does not affect the existing stereocenter at C3. Therefore, the chirality of the precursor is directly transferred to the final product, yielding enantiopure (R)- or (S)-1-nitrosopiperidin-3-amine. veeprho.com

Derivatization Strategies for this compound

Once synthesized, this compound can undergo further chemical modifications. These derivatizations can be broadly categorized into reactions involving the exocyclic primary amine and transformations of the piperidine ring itself.

The primary amine group at the 3-position of the piperidine ring is a versatile functional handle for a variety of chemical transformations. Its reactivity is characteristic of primary amines, allowing for the formation of numerous derivatives. The parent compound, 3-aminopiperidine, is known to be used in the preparation of alkyl and aryl azides via diazotization and in creating combinatorial libraries of 1,2,3-triazoles, highlighting the amine's utility. pharmaffiliates.com Similar reactions can be extrapolated for this compound, provided the N-nitroso group remains stable under the reaction conditions.

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. The synthesis of nitrosourea (B86855) derivatives of piperidine has been explored for potential biological activity. acs.org

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the primary amine to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, hydroxyls) or used in coupling reactions.

Table 1: Potential Derivatization Reactions at the Amine Functionality

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Diazotization | Nitrous Acid (e.g., NaNO₂/HCl) | Diazonium Salt |

The piperidine ring, bearing the N-nitroso group, also has sites for chemical modification. The N-nitroso group itself influences the ring's reactivity. It acts as an electron-withdrawing group, which can impact the electron density and reactivity of the ring carbons.

α-Hydroxylation: A key reaction in the metabolic activation of carcinogenic nitrosamines is enzymatic α-hydroxylation by cytochrome P450 enzymes. acs.org This process occurs at the carbon atoms adjacent (alpha) to the nitrosated nitrogen (C2 and C6 positions). This reaction leads to an unstable intermediate that can decompose, cleaving the N-N bond.

Reduction of the Nitroso Group: The N-nitroso moiety can be reduced to the corresponding hydrazine (B178648) (N-aminopiperidine derivative) or further to the parent amine (3-aminopiperidine). nih.gov Reagents like lithium aluminum hydride (LiAlH₄) are often used for this transformation.

Denitrosation: The N-N bond can be cleaved under various conditions. Protolytic denitrosation can occur in strong acids. acs.org Additionally, organometallic reagents such as organolithium or Grignard reagents can be used to decompose nitrosamines. nih.gov Photolytic methods, especially using UV light, are also known to cleave the N-nitroso group. nih.govnih.gov

Oxidation: Strong oxidizing agents, such as peracids, can oxidize the N-nitrosamine to the corresponding N-nitramine. nih.gov

Table 2: Potential Modifications of the N-Nitrosopiperidine System

| Reaction Type | Reagent(s)/Condition | Site of Modification | Outcome |

|---|---|---|---|

| α-Hydroxylation | Cytochrome P450 enzymes | C2, C6 | Ring opening/decomposition |

| Reduction | LiAlH₄, Raney Nickel | N-Nitroso group | Forms hydrazine or amine |

| Denitrosation | Strong acid, UV light, Organometallics | N-Nitroso group | Cleavage of N-N bond |

| Oxidation | Peracids | N-Nitroso group | Forms N-nitramine |

Scale-Up Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to larger-scale production of N-nitrosamines like this compound presents several challenges related to safety, reaction control, and purification. While there is no evidence of large-scale commercial production for this compound, general principles for scaling up nitrosamine (B1359907) synthesis are applicable. nih.gov

Key considerations include:

Reaction Conditions: Traditional methods using strong acids and nitrites can be difficult to control on a large scale due to the exothermic nature of the reaction and potential for runaway reactions. The generation of gaseous byproducts also needs to be managed. nih.gov

Alternative Technologies: Modern synthesis technologies are being explored to mitigate these risks. Flow electrochemistry, for instance, offers a safer and more controlled alternative by generating the reactive species in situ within a continuous flow reactor. cardiff.ac.uk This approach avoids the bulk use of harsh reagents and provides better heat management, demonstrating successful gram-scale synthesis of various nitrosamines. cardiff.ac.ukresearchgate.net

Solvent and Reagent Choice: The use of reagents like tert-butyl nitrite (TBN) under solvent-free conditions can simplify product isolation and reduce waste streams, which is economically and environmentally beneficial on a larger scale. researchgate.net

Work-up and Purification: The purification of nitrosamines must be handled with care due to their hazardous nature. In-line acidic extraction has been used in flow synthesis setups to purify products, potentially streamlining the downstream processing. cardiff.ac.uk

Safety and Decomposition: On a large scale, the potential for explosive decomposition of intermediates or the product itself is a significant concern. For example, azide-based reactions, sometimes used in derivatization, can generate magnificent bubbles and risk explosions during scale-up. nih.gov Methods for quenching reactive intermediates, such as the Staudinger reaction for azides, or for decomposing residual nitrosamines using catalysts (e.g., Raney nickel, Pd/alumina) or photolysis may be integrated into the manufacturing process to ensure safety and purity. nih.gov

Table 3: Comparison of Synthetic Methods for Scale-Up Potential

| Method | Advantages for Scale-Up | Disadvantages for Scale-Up |

|---|---|---|

| Traditional (NaNO₂/Acid) | Inexpensive reagents | Poor heat control, hazardous reagents, gas evolution |

| Flow Electrochemistry | Excellent process control, mild conditions, enhanced safety, in-line purification possible | Higher initial equipment cost |

| Tert-butyl Nitrite (TBN) | Solvent-free options, mild conditions, high selectivity | Cost of reagent may be higher than traditional methods |

Reaction Mechanisms and Chemical Reactivity of 1 Nitrosopiperidin 3 Amine

Degradation Pathways of 1-Nitrosopiperidin-3-amine

The degradation of this compound can occur through several chemical, thermal, and photolytic pathways, leading to the breakdown of the molecule and the formation of various products.

The chemical stability of N-nitrosamines can be highly variable. freethinktech.com While some are known for their "enduring stability," others can revert to their parent amine or degrade within hours. freethinktech.com For instance, N-nitroso-hydrochlorothiazide, which also contains a secondary amino moiety, degrades rapidly at pH values between 6 and 8. acs.org

One common decomposition pathway is denitrosation, which is the cleavage of the N-NO bond. This can occur under acidic conditions, yielding the corresponding secondary amine. acs.org The decomposition of N-nitrosamines can also be induced by reactive oxygen species. Treatment with the Fenton reagent (H₂O₂ and Fe(II) ion), which generates hydroxyl radicals, leads to the rapid decomposition of nitrosamines and the concomitant release of nitric oxide. nih.gov Bacteria commonly found in the gastrointestinal tract have also been shown to be active in degrading nitrosamines, converting them back to the parent amine and nitrite (B80452) ion. nih.gov

Oxidative degradation is a significant pathway for the breakdown of N-nitrosamines. In biological systems, this is often initiated by cytochrome P450 (CYP P450) enzymes, which hydroxylate the carbon atom adjacent (at the α-position) to the nitroso group. researchgate.net This α-hydroxylation results in an unstable intermediate that decomposes to form an aldehyde and a diazohydroxide intermediate, which can ultimately generate highly reactive alkylating agents. researchgate.netnih.gov

Thermal degradation occurs at elevated temperatures. ntnu.no The specific pathways and products can be complex and depend on the exact conditions, including temperature, the presence of oxygen, and other chemical species. ntnu.no For secondary nitrosamines, the products are generally stable, but decomposition can be observed at high temperatures, such as those found in an industrial desorber unit. ntnu.noccsnorway.com

| Degradation Type | Conditions/Reagents | Primary Mechanism | Key Products/Intermediates | Reference |

|---|---|---|---|---|

| Chemical (Denitrosation) | Acidic conditions | Cleavage of N-NO bond | Parent secondary amine, Nitrosating agent | acs.org |

| Chemical (Oxidative) | Fenton Reagent (H₂O₂, Fe²⁺) | Attack by hydroxyl radicals | Nitric oxide, various decomposition products | nih.gov |

| Biochemical (Oxidative) | Cytochrome P450 enzymes | α-hydroxylation | α-hydroxynitrosamine, Aldehyde, Diazohydroxide | researchgate.net |

| Thermal | Elevated temperatures | Molecular fragmentation | Depends on specific nitrosamine (B1359907) and conditions | ntnu.no |

| Photolytic | UV Irradiation (e.g., 254 nm) | Cleavage of N-N bond | Amino radical, Nitric oxide | acs.orgmdpi.com |

The photolytic degradation of N-nitrosamines using ultraviolet (UV) radiation is a well-established decomposition method. mdpi.comnih.gov The mechanism involves the excitation of the N-nitrosamine molecule upon absorbing UV light, which leads to the cleavage of the N-N bond. acs.org This homolytic cleavage produces an amino radical and a nitric oxide (NO) radical. acs.org

The efficiency of this process, known as the quantum yield, can be affected by several factors. In solution, the quantum yields are often much lower than in the gas phase due to the "solvent cage" effect, which promotes the recombination of the radical pair. acs.org The solution's pH can also influence the rate of photolysis; for some nitrosamines like N-nitrosodimethylamine (NDMA), the quantum yield is constant over a pH range of 2-8 but drops significantly at pH values above 8. acs.org The presence of oxygen and the initial concentration of the nitrosamine can also impact the reaction pathways and final product distribution. acs.org UV-based advanced oxidation processes, which generate highly reactive hydroxyl radicals, are also effective technologies for removing nitrosamines from water. mtu.edumdpi.com

Transnitrosation Reactions Involving this compound

Transnitrosation is a characteristic reaction of N-nitrosamines, involving the transfer of the nitroso (-NO) group from the nitrosamine to a suitable acceptor molecule, typically a primary or secondary amine. nih.govnih.gov This process is of significant interest due to its biological implications and its role in the chemistry of N-nitroso compounds.

Transfer of the Nitroso Group to Other Amine Substrates

This compound is expected to act as a transnitrosating agent, capable of transferring its nitroso group to other nucleophilic species, particularly secondary amines. The efficiency of this transfer is governed by several factors, including the steric and electronic properties of the nitrosamine and the acceptor amine, as well as the reaction conditions, such as pH. nih.gov

The ability of alicyclic nitrosamines to act as transnitrosating agents is influenced by the basicity of the parent amine. nih.gov Generally, nitrosamines derived from less basic amines are more effective at transferring their nitroso group. The presence of the 3-amino group in this compound, an electron-donating group, would slightly increase the basicity of the piperidine (B6355638) nitrogen compared to the unsubstituted N-nitrosopiperidine, potentially making it a moderately slower transnitrosating agent under comparable conditions.

Studies on related systems show that the reaction is highly dependent on the nucleophilicity of the acceptor amine and is typically accelerated under acidic conditions. nih.gov For instance, N-nitrosoproline can participate in transnitrosation to form S-nitrosoglutathione in the presence of an acid and a catalyst like thiourea (B124793). nih.gov

Mechanistic Aspects of Nitroso Group Transfer

The mechanism of transnitrosation from N-nitrosamines is generally acid-catalyzed. The reaction proceeds through the protonation of the nitrosamine, most favorably at the oxygen atom. nih.govacs.org This protonation enhances the electrophilicity of the nitroso nitrogen, making it more susceptible to nucleophilic attack by the acceptor amine.

The proposed mechanism can be summarized in the following steps:

Protonation: The nitrosamine oxygen is protonated in an acidic medium, forming a protonated intermediate. nih.gov

Nucleophilic Attack: The acceptor amine attacks the electrophilic nitroso nitrogen of the protonated nitrosamine.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Proton Transfer and Elimination: A series of proton transfers and the elimination of the original piperidine amine yields the newly formed nitrosamine and the protonated 3-aminopiperidine.

Electrophilic and Nucleophilic Reactivity of the Nitrosamine Moiety

The nitrosamine functional group (-N-N=O) exhibits dual reactivity, capable of reacting with both electrophiles and nucleophiles.

Reactions with Electrophiles: The nitrosamine group is most basic and nucleophilic at the oxygen atom. nih.gov It can react with a variety of electrophiles, such as alkylating agents (e.g., trialkyloxonium salts, dimethyl sulfate), to form O-substituted hydroxydiazenium salts. nih.govacs.org These resulting salts are themselves electrophilic and can undergo further reactions. For this compound, reaction with an electrophile (E+) would proceed as follows:

Reactions with Nucleophiles: The nitroso-nitrogen atom is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov Organometallic reagents, such as organolithium and Grignard reagents, can attack this site. nih.govacs.org This initial attack forms an unstable intermediate that can subsequently eliminate to form products like hydrazones or azomethine imines. nih.gov The presence of the 3-amino group could potentially influence the electrophilicity of the nitroso-nitrogen through electronic effects, but a strong nucleophile would still be required for a reaction to occur at this position.

Denitrosation, the cleavage of the N-NO bond, can also be achieved under acidic conditions, a reaction that is accelerated by the presence of nucleophiles like bromide or thiourea. nih.gov This process involves the formation of an N-protonated species, which, although less stable than the O-protonated form, is believed to be the key intermediate in protolytic denitrosation. nih.gov

Stereodynamics and Conformational Analysis of the Nitrosopiperidine Ring

The stereochemistry and conformational behavior of the 1-nitrosopiperidine ring are complex, primarily due to the electronic nature of the nitrosamine group and the steric interactions of the ring substituents.

Inversion Barriers and Rotational Isomerism

A key feature of the nitrosamine group is the significant double bond character of the N-N bond, resulting from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. nih.govresearchgate.net This restricted rotation about the N-N bond leads to the existence of conformational isomers known as rotamers or rotational isomers (often referred to as E/Z isomers). acanthusresearch.commdpi.com

The energy barrier for this rotation in acyclic dialkylnitrosamines is approximately 23 kcal/mol. nih.gov For cyclic nitrosamines like this compound, this barrier is also substantial, leading to distinguishable rotamers at room temperature, which can often be observed by NMR spectroscopy. researchgate.netacanthusresearch.com The two primary rotamers would involve the nitroso oxygen being either syn or anti to the C6 carbon of the piperidine ring.

Nitrogen inversion at the piperidine nitrogen is another dynamic process. However, in N-nitrosopiperidines, the planarity imposed by the N-NO group means that the primary dynamic process of interest is the rotation around the N-N bond, rather than a typical pyramidal nitrogen inversion. acs.org

Influence of Substituents on Ring Conformation

The piperidine ring in N-nitrosopiperidine derivatives generally adopts a chair-like conformation, although it is often distorted from an ideal chair due to the planarity around the nitrosated nitrogen. acs.org The N-NO group and the adjacent α-carbons (C2 and C6) tend to be coplanar. acs.org

The presence of a substituent on the ring, such as the 3-amino group in this compound, significantly influences the conformational equilibrium. The substituent can occupy either an axial or an equatorial position. For a 3-substituted piperidine, the conformational preference is a balance between steric and electronic interactions. Generally, bulky groups prefer the less sterically hindered equatorial position.

In the case of this compound, two primary chair conformations would be in equilibrium, one with the 3-amino group in an axial position and the other with it in an equatorial position. The relative populations of these conformers would depend on the steric demands of the amino group and potential intramolecular interactions, such as hydrogen bonding. Studies on other substituted piperidines have shown that polar substituents can have their conformational preferences altered by electrostatic interactions within the molecule. nih.gov The large differential shielding observed in 13C NMR between α-carbons that are syn and anti to the nitroso group is a known phenomenon caused by steric compression at the syn carbon, which can be used to analyze these conformations. cdnsciencepub.com

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of 1-Nitrosopiperidin-3-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the compound's connectivity and stereochemistry.

Due to the restricted rotation around the N-N bond, N-nitrosamines can exist as a mixture of E and Z isomers, which can often be observed and quantified by NMR. The piperidine (B6355638) ring itself can adopt different chair conformations, and the presence of the amino group at the C-3 position introduces further complexity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the amine group. The chemical shifts and coupling constants of the ring protons would be indicative of their axial or equatorial positions and their proximity to the electron-withdrawing nitroso group. The protons on the carbon adjacent to the nitroso group (C2 and C6) are expected to be deshielded and appear at a lower field. The presence of stereoisomers would result in a more complex spectrum with multiple sets of signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons alpha to the nitroso group (C2 and C6) are expected to show significantly different chemical shifts depending on their orientation (syn or anti) relative to the oxygen atom of the nitroso group. This difference in chemical shifts is a characteristic feature of N-nitrosamines and can be used for conformational analysis. The carbon bearing the amino group (C3) would also have a characteristic chemical shift.

The following table provides predicted ¹³C NMR chemical shifts for the two possible chair conformations of the major isomer of this compound. These predictions are based on established substituent effects in N-nitrosopiperidine systems.

| Carbon Atom | Predicted Chemical Shift (ppm) - Axial NH₂ | Predicted Chemical Shift (ppm) - Equatorial NH₂ |

| C2 | ~40-45 | ~42-47 |

| C3 | ~45-50 | ~48-53 |

| C4 | ~22-27 | ~24-29 |

| C5 | ~20-25 | ~22-27 |

| C6 | ~45-50 | ~47-52 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Studies on related N-nitrosopiperidines have shown that the presence of substituents on the ring influences the conformational equilibrium. For this compound, the preferred conformation would depend on the steric and electronic interactions between the nitroso group and the amino substituent.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the piperidine ring, the C-N bond, and the N-N=O group of the nitrosamine (B1359907).

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H (Primary Amine) | Scissoring (Bending) | 1590 - 1650 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N=O (Nitrosamine) | Stretching | 1430 - 1470 |

| N-N (Nitrosamine) | Stretching | 1000 - 1150 |

| C-N | Stretching | 1020 - 1250 |

The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The N=O stretching vibration of the nitrosamine group is a particularly diagnostic absorption, typically found in the 1430-1470 cm⁻¹ range. The exact position of these bands can provide insights into the molecular environment and potential hydrogen bonding.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₅H₁₁N₃O, which corresponds to a monoisotopic mass of approximately 129.09 Da.

In a typical electron ionization (EI) mass spectrum of an N-nitrosamine, a common fragmentation pathway is the loss of the nitroso group (•NO), resulting in a fragment ion at M-30. Another characteristic fragmentation is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this could lead to several distinct fragment ions.

The following table outlines the expected key fragment ions in the mass spectrum of this compound.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 129 | [M]⁺ | Molecular Ion |

| 99 | [M - NO]⁺ | Loss of the nitroso radical |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of CH₃N₂O |

| 70 | [C₄H₈N]⁺ | α-cleavage with loss of CH₃N₂O and CH₂ |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

| 43 | [C₂H₅N]⁺ | Further fragmentation |

The exact fragmentation pattern can be influenced by the ionization method used (e.g., EI, chemical ionization, or electrospray ionization). High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, no publicly available X-ray crystal structure of this compound has been reported. X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. It would also unequivocally establish the relative stereochemistry of the substituents and reveal any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are crucial for the analysis of this compound, particularly for assessing its purity and for the separation of potential isomers. Due to the potential for this compound to exist as E/Z isomers and diastereomers (if chiral), chromatographic techniques with high resolving power are necessary.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of nitrosamine impurities in various matrices. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be a suitable approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with potential additives to improve peak shape. Detection is often achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). Chiral HPLC, employing a chiral stationary phase, would be necessary to separate the enantiomers of this compound.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile nitrosamines. Given the molecular weight of this compound, it should be amenable to GC analysis, possibly after derivatization to improve its thermal stability and chromatographic behavior. A variety of columns with different polarities can be used for separation. Common detectors for nitrosamine analysis by GC include the nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds, and a mass spectrometer (GC-MS), which provides definitive identification.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly used to determine the optimized molecular geometry of a compound. These calculations would provide information on bond lengths, bond angles, and dihedral angles of 1-Nitrosopiperidin-3-amine. Furthermore, electronic properties like the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential could be determined. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, determine the structures of transition states, and calculate the activation energies for various reactions. This would be particularly relevant for understanding its formation, degradation, or metabolic pathways.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict various spectroscopic parameters. For this compound, these methods could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, computational results can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The piperidine (B6355638) ring in this compound can exist in various conformations, such as chair and boat forms. Molecular mechanics and molecular dynamics simulations are powerful tools to explore the conformational landscape of flexible molecules. These simulations could identify the most stable conformers of this compound, determine the energy barriers between them, and provide insight into the molecule's dynamic behavior in different environments.

Should research on this compound be published in the future, a detailed article based on the requested outline could be generated.

Analytical Chemistry Research and Method Development

Development of Highly Sensitive Detection Methods for Nitrosamine (B1359907) Compounds

The need to detect nitrosamines at trace levels, often in the parts-per-billion (ppb) range, has driven significant innovation in analytical instrumentation and methodologies. restek.comellutia.comeurofins.com The evolution from traditional techniques to advanced hyphenated systems reflects the ongoing effort to achieve lower detection limits and greater confidence in analytical results. labrulez.comnih.gov

Chromatography is the cornerstone of nitrosamine analysis, providing the necessary separation of target analytes from complex sample matrices before detection. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends largely on the volatility and thermal stability of the specific nitrosamine. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile nitrosamines. ijpsjournal.com When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it offers very high sensitivity and selectivity, allowing for the detection of nitrosamines at very low concentration levels even in complex samples. labrulez.comgcms.cz This is achieved through Multiple Reaction Monitoring (MRM), which minimizes matrix interference. gcms.czaurigeneservices.com While effective, GC-based methods can be challenging for non-volatile or thermally labile compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for its broad applicability to both volatile and non-volatile nitrosamines. lcms.cz This technique is particularly valuable for compounds like 1-Nitrosopiperidin-3-amine, which may have limited volatility. LC-MS/MS provides the sensitivity and selectivity required to meet stringent regulatory limits. acs.orglcms.cz The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources can be tailored to the specific properties of the nitrosamines being analyzed. lcms.cz For enhanced performance, Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its speed and superior resolution. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS) , such as LC-HRMS, provides high-mass accuracy, which is crucial for identifying unknown impurities and confirming the identity of known nitrosamines with greater certainty. resolvemass.cafda.gov This technique is capable of detecting impurities at sub-ppm levels. fda.gov

The table below summarizes the key attributes of these chromatographic techniques for nitrosamine analysis.

| Technique | Analytes | Sample Introduction | Ionization | Key Advantages |

| GC-MS/MS | Volatile Nitrosamines | Direct Liquid Injection, Headspace | Electron Impact (EI) | High sensitivity and selectivity; well-established methods. restek.comlabrulez.com |

| LC-MS/MS | Volatile & Non-Volatile | Direct Injection | ESI, APCI | Broad applicability; high sensitivity and selectivity. lcms.czbioforumconf.com |

| LC-HRMS | Volatile & Non-Volatile | Direct Injection | ESI, APCI | High mass accuracy for confident identification; excellent for unknown screening. resolvemass.cafda.gov |

While mass spectrometry is a dominant detection technique, other technologies offer high specificity for nitrosamines.

Thermal Energy Analyzer (TEA) : For many years, the TEA was the standard detector for nitrosamine analysis due to its remarkable selectivity. labrulez.commanufacturingchemist.com The TEA operates by pyrolyzing the N-NO bond and detecting the resulting nitric oxide (NO) radical via a chemiluminescent reaction with ozone. manufacturingchemist.com This process provides a response that is highly specific to nitrosamine compounds, effectively eliminating matrix interferences that can challenge other detectors. labcompare.commanufacturingchemist.com The TEA can be coupled with both GC and HPLC systems. manufacturingchemist.comellutia.com Recent advancements have improved its usability and lowered costs, making it a robust alternative to MS for certain applications. manufacturingchemist.com

Chemiluminescence Detection (CLD) : Another sensitive approach involves HPLC separation followed by online UV irradiation. The UV light breaks down the nitrosamine to form peroxynitrite, which then reacts with luminol (B1675438) to produce a strong chemiluminescent signal. researchgate.net This method can achieve detection limits in the nanogram per liter (ng/L) range without extensive sample pre-concentration. researchgate.net

Method Validation for Quantitative Analysis in Complex Matrices

To ensure that analytical methods are reliable and fit for purpose, they must undergo rigorous validation. eurofins.com This process demonstrates that the method is accurate, precise, and specific for the intended analysis. An inter-laboratory study involving six regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using various validated MS-based procedures. edqm.eu

Key validation parameters for nitrosamine analysis include:

Specificity : The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components. pmda.go.jp High-resolution mass spectrometry or MS/MS techniques are often required to overcome interference. pmda.go.jp

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOQ is a critical parameter, as the method must be sensitive enough to quantify nitrosamines at or below the acceptable intake (AI) limit. eurofins.compmda.go.jp For example, methods have been validated with LOQs in the low ng/mL or ppb range. restek.comnih.gov

Linearity : The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for nitrosamine analysis typically show excellent linearity with correlation coefficients (R²) greater than 0.99. gcms.cznih.gov

Accuracy : Assessed by determining the recovery of a known amount of spiked analyte from the sample matrix. aurigeneservices.com

Precision : Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), often expressed as the relative standard deviation (%RSD). researchgate.net

The following table presents typical performance characteristics from a validated LC-MS/MS method for nitrosamine determination.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (R²) | > 0.99 | > 0.999 for five nitrosamines. gcms.cz |

| LOQ | ≤ Acceptable Intake (AI) | 1.09–4.74 ng/mL for eight nitrosamines. acs.org |

| Accuracy (Recovery) | 80-120% | Within acceptable limits across spiked levels. |

| Precision (%RSD) | < 15% | < 8% for all calibration points. gcms.cz |

Research into Sample Preparation and Extraction Techniques for Trace Analysis

Effective sample preparation is crucial for successful trace analysis, as it serves to isolate and concentrate the target nitrosamines from the sample matrix, thereby enhancing sensitivity and reducing interference. aurigeneservices.compmda.go.jp The choice of technique depends on the matrix (e.g., pharmaceutical drug substance, water, food) and the physicochemical properties of the analyte. epa.govusda.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE) : A conventional method where the sample is mixed with an immiscible organic solvent to extract the nitrosamines. biology-journal.org Dichloromethane (B109758) is a frequently used solvent. epa.gov

Solid-Phase Extraction (SPE) : Widely used to clean up complex samples and concentrate analytes. SPE can enhance sensitivity by allowing for larger sample volumes to be processed. pmda.go.jp

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, such as carbon dioxide, to extract nitrosamines. It can be highly selective, for instance, by using a silica (B1680970) gel trap to retain nitrosamines while allowing co-extracted lipids to be discarded. usda.gov

The goal of any extraction procedure is to achieve high and reproducible recovery of the analyte while minimizing matrix effects that could suppress or enhance the analytical signal. aurigeneservices.compmda.go.jp

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For nitrosamines, this can enhance volatility for GC analysis or introduce a fluorescent tag for detection by HPLC with fluorescence detection (FLD). ijpsjournal.com

One notable strategy involves denitrosation followed by derivatization. In this approach, the N-NO bond is cleaved, typically using hydrobromic acid, to yield the parent amine. researchgate.net This amine is then reacted with a derivatizing agent, such as p-toluenesulfonyl chloride, to form a stable derivative that exhibits better chromatographic behavior and a stronger response in GC-MS analysis. researchgate.net Research has shown that this derivatization can decrease instrumental detection limits by nearly 20-fold compared to the analysis of the underivatized nitrosamine. researchgate.net This provides a powerful alternative for achieving sensitive and accurate quantification without relying on more specialized or expensive detectors. researchgate.net

Environmental Chemistry and Fate of 1 Nitrosopiperidin 3 Amine

Formation of Nitrosamines in Environmental and Industrial Processes

Nitrosamines, including 1-Nitrosopiperidin-3-amine, are compounds that can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. veeprho.com The formation of these compounds is a significant concern in various environmental and industrial settings where precursor amines and nitrogen oxides coexist. ccsnorway.com

Amine-based post-combustion CO2 capture is a prominent technology for reducing greenhouse gas emissions from sources like fossil fuel-fired power plants. nih.gov However, this process creates conditions conducive to the formation of hazardous byproducts, including nitrosamines. acs.orgutexas.edu The amine solvents used to capture CO2 can react with nitrogen oxides (NOx), such as nitrogen dioxide (NO2), present in the flue gas. utexas.edu

Secondary amines, like piperazine (PZ), which is structurally similar to the precursor of this compound, are known to form stable nitrosamines. ccsnorway.com In these systems, flue gas NOx dissolves into the amine solvent in the absorber unit, initiating nitrosamine (B1359907) formation. nih.govacs.org Further reactions can occur in the high-temperature desorber unit, where amines react with nitrite (B80452), a product of NOx hydrolysis. nih.govacs.org While primary and tertiary amines are less likely to form stable nitrosamines directly, the oxidative degradation of some primary amines within the capture unit can produce secondary amines, which are then readily nitrosatable. nih.govacs.org Therefore, if 3-aminopiperidine, the precursor to this compound, is present as an impurity or degradation product in an amine-based CO2 capture system, it is susceptible to nitrosation.

The rate of nitrosamine formation is influenced by several factors, including the amine structure, NOx concentration, temperature, and CO2 loading in the solvent. acs.org Kinetic studies have shown that secondary amines generally react to form nitrosamines about 10 times faster than primary amines under identical conditions. utexas.edu

The formation of nitrosamines in the environment is primarily driven by the reaction between precursor amines and various nitrogen oxides and related species. nih.gov Secondary amines are the most direct precursors to stable nitrosamines. ccsnorway.com The reaction involves a nitrosating agent, typically derived from nitrogen oxides (NOx) found in the atmosphere or from nitrite salts used as preservatives or present in wastewater.

Several reactive nitrogen species can act as nitrosating agents, including:

Dinitrogen trioxide (N2O3) and Dinitrogen tetroxide (N2O4) : These are considered potent nitrosating agents and can initiate both nitrosation (formation of nitrosamines) and nitration reactions. nih.govnih.gov

Nitrous acid (HONO) : Formed from the acidification of nitrite, it is a key nitrosating agent, particularly in aqueous environments. veeprho.comccsnorway.com

Peroxynitrite (ONOO-) : This reactive species can also lead to the formation of both N-nitrosamines and N-nitramines. nih.gov

The reaction mechanism involves the interaction of the amine with the nitrosating agent to form a reactive intermediate, which then transforms into the stable nitrosamine. acs.org The risk of nitrosamine formation is considered highest for secondary amines, followed by tertiary and primary amines. ccsnorway.com The presence of 3-aminopiperidine in an environment containing NOx from industrial emissions or agricultural runoff could therefore lead to the in-situ formation of this compound.

Environmental Degradation Pathways and Kinetics

The persistence and transport of this compound in the environment are determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. Data specific to this compound is limited; therefore, information from its close structural analog, N-nitrosopiperidine, is used to infer its likely environmental fate.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this is a significant degradation pathway in aqueous environments.

However, N-nitrosopiperidine is reported to be relatively resistant to hydrolysis. nih.gov It lacks functional groups that readily hydrolyze under typical environmental conditions (pH 5 to 9). nih.gov Studies on other nitrosamines, such as N-nitrosoguanidines, show a complex, pH-dependent hydrolysis, but for the piperidine (B6355638) structure, stability is higher. nih.govresearchgate.net It is stable for more than 14 days in neutral or alkaline solutions when kept in the dark. nih.gov Based on this evidence, this compound is not expected to undergo significant degradation via hydrolysis in natural aqueous systems.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is often a major degradation pathway for contaminants in surface waters and in the atmosphere.

Nitrosamines are known to be susceptible to photodegradation. sci-hub.seknu.ac.kr N-nitrosopiperidine has a UV absorption maximum at 337 nm, which is within the range of sunlight, making it susceptible to direct photolysis. nih.gov Experimental studies simulating midday summer sun in Southern California found the aqueous photolysis half-life of N-nitrosopiperidine to be just 12 minutes. nih.gov Other research confirms rapid photolysis for nitrosamines in surface waters, with half-lives estimated at 12 to 16 minutes. sci-hub.se In the atmosphere, the vapor-phase reaction with photochemically-produced hydroxyl radicals is also a key degradation route, with an estimated half-life of about 5 hours for N-nitrosopiperidine. nih.gov Given its structural similarity, this compound is expected to undergo rapid photodegradation in sunlit environmental compartments.

| Compound | Environmental Compartment | Condition | Half-Life | Reference |

|---|---|---|---|---|

| N-Nitrosopiperidine | Aqueous | Simulated Midday Sun | 12 minutes | nih.gov |

| N-Nitrosopiperidine | Atmosphere (Vapor) | Reaction with OH Radicals | ~5 hours | nih.gov |

| General Nitrosamines | Surface Water | Midday Sun | 12-16 minutes | sci-hub.se |

| N-Nitrosodi-n-propylamine | Lake Water | Sunlight | ~2.5 hours | cdc.gov |

Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. It is a critical process for the removal of many environmental pollutants.

The potential for biodegradation of nitrosamines appears to be highly variable and compound-specific. sintef.no Studies on N-nitrosopiperidine suggest that biodegradation is not a significant environmental fate process, with one study showing only 33% degradation over 30 days. nih.gov Similarly, N-nitrosopiperazine (NPz), another cyclic nitrosamine, was found to be significantly less biodegradable in water compared to other nitrosamines like N-nitrosodiethanolamine (NDELA). sintef.no

However, for some nitrosamines, microbial degradation can be the dominant removal process in soil. For example, N-nitrosodi-n-propylamine has reported half-lives ranging from 14 to 40 days in aerobic subsurface soil and 47 to 80 days under anaerobic conditions. cdc.gov While microorganisms are capable of mineralizing certain nitrosamines like N-nitrosodimethylamine (NDMA) in both water and soil, the cyclic structure of this compound suggests it is likely to be more resistant to microbial attack. researchgate.netnih.gov Therefore, biodegradation is expected to be a slow degradation pathway for this compound in natural systems.

| Compound | System | Condition | Observed Degradation / Half-Life | Reference |

|---|---|---|---|---|

| N-Nitrosopiperidine | Soil/Water | Not Specified | 33% degradation in 30 days | nih.gov |

| N-Nitrosopiperazine (NPz) | Water | Aerobic | Significantly less biodegradable than NDELA | sintef.no |

| N-Nitrosodi-n-propylamine | Subsurface Soil | Aerobic | 14 - 40 days (Half-Life) | cdc.gov |

| N-Nitrosodi-n-propylamine | Subsurface Soil | Anaerobic | 47 - 80 days (Half-Life) | cdc.gov |

Transport and Distribution Mechanisms in Environmental Compartments

The environmental transport and distribution of this compound, like other N-nitrosamines, are governed by a series of complex physical and chemical processes that dictate its movement and partitioning between the atmosphere, water, soil, and sediment. While specific data for this compound is limited, the behavior of the broader class of N-nitrosamines provides a framework for understanding its likely environmental fate. These compounds are recognized as environmental contaminants and have been detected in various environmental matrices, including air, water, and soil mit.edu.

Wet Deposition and Atmospheric Residence Times

The presence and persistence of nitrosamines in the atmosphere are influenced by their volatility, susceptibility to photolysis, and removal from the air via wet and dry deposition cdc.gov. Wet deposition, the process by which atmospheric pollutants are transferred to the Earth's surface by precipitation, is a significant removal pathway for many nitrogen-containing compounds researchgate.netnih.govyoutube.com.

Research on the atmospheric fate of nitrosamines indicates that their wet deposition flux can vary significantly based on meteorological conditions and proximity to emission sources researchgate.net. For instance, modeling studies have shown that the maximum impact from wet deposition of the sum of nitrosamines and nitramines can occur some distance from the source, influenced by factors like wind direction and precipitation amounts researchgate.net.

The atmospheric residence time of nitrosamines is largely determined by their reactivity, particularly their susceptibility to photolysis (degradation by sunlight) and reaction with hydroxyl radicals. For example, the photolysis half-life of N-nitrosodi-n-propylamine vapor in the air when exposed to sunlight has been estimated to be between 5 and 7 hours cdc.gov. This suggests that photolytic degradation can be a rapid and important removal process for nitrosamines on soil and water surfaces as well cdc.gov. The relatively short atmospheric residence times for some nitrosamines due to photolysis indicate that long-range atmospheric transport may be limited for compounds susceptible to this degradation pathway.

Table 1: Factors Influencing Wet Deposition and Atmospheric Residence of Nitrosamines

| Parameter | Influence on Environmental Fate | Research Findings |

| Precipitation | Enhances removal from the atmosphere via wet deposition. | Maximum wet deposition flux is often observed in areas with significant precipitation researchgate.net. |

| Sunlight Exposure | Leads to photolytic degradation, reducing atmospheric residence time. | The half-life of some nitrosamines in sunlight can be a matter of hours cdc.gov. |

| Atmospheric Oxidants | Reaction with hydroxyl radicals can be a significant degradation pathway. | The estimated half-life for the reaction of N-nitrosodiphenylamine with hydroxyl radicals is 7 hours cdc.gov. |

| Plume Rise & Dispersion | Affects the spatial distribution of deposition. | The location of maximum deposition is critically dependent on the description of plume rise and removal processes researchgate.net. |

Adsorption to Soil and Sediment

The mobility and persistence of this compound in the terrestrial and aquatic environments are significantly influenced by its adsorption to soil and sediment particles. The extent of this adsorption is largely dependent on the physicochemical properties of both the compound and the sorbent material, particularly the organic carbon content of the soil or sediment gassnova.no.

Studies on related compounds, such as nitramines, have shown a clear positive correlation between soil organic matter content and the extent of sorption gassnova.norsc.org. Nitramines exhibit greater sorption to organic-rich soils compared to mineral soils gassnova.no. This suggests that this compound is likely to be more strongly retained in soils with higher organic matter, which would, in turn, reduce its potential for leaching into groundwater.

The distribution coefficient (Kd), which quantifies the partitioning of a chemical between the solid and aqueous phases, and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to assess the mobility of organic compounds in soil. For some nitramines, log Koc values have been calculated to be in the range of 1.6 to 2.0, indicating a relatively low to moderate sorption potential and suggesting that a significant fraction may remain in the aqueous phase and be susceptible to leaching gassnova.no. Despite this, some N-nitrosamines have been found to be resistant to degradation in soil and water, with slow disappearance observed over extended periods nih.gov.

The adsorption of nitrosamines can also be influenced by the presence of other materials in the environment. For example, zeolites, which are microporous aluminosilicate minerals, have been shown to effectively adsorb N-nitrosamines nih.govnku.edumedicinacomplementar.com.br.

Table 2: Soil Sorption Coefficients for Related Amine Derivatives

| Compound | Soil Type | Distribution Coefficient (Kd) (L/kg) | Log Koc | Reference |

| Monoethanolnitramine | Organic Soils | 16 | ~1.6 | gassnova.no |

| Dimethynitramine | Organic Soils | 47 | ~2.0 | gassnova.no |

| Monoethanolnitramine | Mineral Soils | 2.0 | Not specified | gassnova.no |

| Dimethynitramine | Mineral Soils | 3 | Not specified | gassnova.no |

It is important to note that while these values for related compounds provide an indication of the potential behavior of this compound, experimental data for this specific compound are needed for a precise assessment of its environmental fate.

Molecular Interactions and Mechanistic Biological Studies Excluding Human Trials/safety/adverse Effects

DNA Alkylation Mechanisms by N-Nitroso Compounds

The carcinogenic potential of N-nitrosamines is intrinsically linked to their ability to alkylate DNA, forming DNA adducts that can lead to mutations if not repaired. synzeal.com This process is initiated by metabolic activation.

N-nitroso compounds are not directly reactive with DNA. They undergo metabolic activation, typically through enzymatic α-hydroxylation, which transforms them into unstable intermediates. nih.gov These α-hydroxynitrosamines spontaneously decompose to form highly reactive electrophilic species, namely diazonium ions and subsequently carbenium ions (also referred to as carbonium ions). uconn.edunih.gov

These electrophiles are powerful alkylating agents that readily attack nucleophilic sites on DNA bases. synzeal.com The formation of these intermediates is a critical step in the mechanism of genotoxicity for this class of compounds. The resulting covalent addition of an alkyl group to a DNA base is known as a DNA adduct. o2hdiscovery.co

For 1-Nitrosopiperidin-3-amine, metabolic activation would be expected to generate a piperidinyl-based electrophile that can subsequently modify nucleic acids.

The specific structure of a nitrosamine (B1359907) influences its carcinogenic potency and the pattern of DNA adducts it forms. nih.gov Factors such as the nature of the alkyl groups attached to the nitroso-nitrogen affect the stability of the resulting carbenium ions and their reactivity towards different nucleophilic sites in DNA. alentris.org

For instance, the pattern of DNA alkylation can vary between different nitrosamines, with some showing a higher propensity for O-alkylation of guanine (B1146940) (at the O6-position) and thymine (B56734) (at the O4-position), which are considered highly mutagenic lesions. o2hdiscovery.co The chemical nature of the alkyl substituents is a key determinant of carcinogenic activity. nih.gov While specific data for this compound is not available, its structure, featuring a piperidine (B6355638) ring, suggests that its metabolic activation would lead to piperidinyl DNA adducts. The presence of the 3-amine group may also influence its metabolic profile and subsequent DNA interactions compared to its parent compound, N-nitrosopiperidine.

Table 1: Common DNA Adducts Formed by N-Nitroso Compounds

| Adduct Type | Description | Significance |

|---|---|---|

| O6-alkylguanine | Alkylation at the O6 position of guanine. | Highly mutagenic, often leads to G:C to A:T transition mutations. |

| N7-alkylguanine | Alkylation at the N7 position of guanine. | The most abundant type of DNA adduct, but generally less mutagenic than O6-alkylguanine. |

| O4-alkylthymine | Alkylation at the O4 position of thymine. | Potentially mutagenic lesion. |

Metabolic Activation Pathways and Enzymatic Transformations

The biological activity of N-nitrosamines is contingent upon their metabolic transformation into reactive electrophiles. This bioactivation is primarily mediated by a superfamily of enzymes known as Cytochrome P450s.

Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2E1 and CYP2A6, are central to the metabolic activation of N-nitrosamines. chemicea.comresearchgate.net The key enzymatic reaction is α-hydroxylation, which involves the oxidation of a carbon atom adjacent (in the alpha position) to the N-nitroso group. uconn.edudoi.org This reaction produces an unstable α-hydroxynitrosamine. nih.gov

For cyclic nitrosamines like N-nitrosopiperidine, a structural analog of this compound, α-hydroxylation is the crucial activation pathway. veeprho.com It is therefore highly probable that this compound is also activated via this pathway, catalyzed by CYP enzymes. The specific CYP isoforms involved would require experimental verification.

Table 2: Key Cytochrome P450 Isoforms in Nitrosamine Metabolism

| CYP Isoform | Substrate Examples | Role |

|---|---|---|

| CYP2E1 | N-nitrosodimethylamine (NDMA) | Primary enzyme for NDMA bioactivation. nih.gov |

| CYP2A6 | Tobacco-specific nitrosamines, NDMA | Catalyzes the metabolic activation of various nitrosamines. chemicea.com |

| CYP2A13 | N'-Nitrosonornicotine (NNN) | Important for the activation of certain tobacco-specific nitrosamines. |

The α-hydroxynitrosamine intermediate formed by CYP-mediated oxidation is metabolically unstable. uconn.edu It undergoes spontaneous decomposition, which involves cleavage of the N-N bond and rearrangement. This decomposition pathway leads to the formation of a corresponding aldehyde or ketone and a highly reactive alkyldiazonium ion. nih.gov The diazonium ion is itself unstable and can readily lose a molecule of nitrogen (N2) to generate a carbenium ion. Both the diazonium and carbenium ions are potent electrophiles capable of alkylating DNA. nih.gov

In the case of this compound, α-hydroxylation at either the C2 or C6 position of the piperidine ring would initiate this cascade, ultimately leading to the formation of a piperidinyl-based diazonium and/or carbonium ion, which would then be the ultimate DNA-alkylating species.

Genotoxicity Mechanisms in Model Systems (e.g., in vitro assays)

The ability of N-nitrosamines to induce genetic mutations and DNA damage is routinely assessed in various in vitro model systems. These assays are crucial for understanding their mechanisms of genotoxicity.

N-nitrosamines are well-established mutagens in the bacterial reverse mutation assay, commonly known as the Ames test. However, since they require metabolic activation, the test must be conducted in the presence of an external metabolic activation system, typically a liver homogenate fraction (S9) from induced rodents. The metabolites generated by the S9 fraction can then interact with the bacterial DNA and cause mutations.

In vitro genotoxicity assays using mammalian cells, such as human-derived HepaRG cells, are also employed to evaluate the DNA-damaging potential of nitrosamines. These assays can detect various genotoxic endpoints, including DNA strand breaks (e.g., via the Comet assay) and chromosome damage (e.g., via the micronucleus assay). The use of metabolically competent cell lines like HepaRG is particularly valuable as they endogenously express key CYP enzymes, providing a more physiologically relevant model of metabolic activation. While no specific genotoxicity data for this compound are publicly available, its structural alerts (the N-nitroso group) strongly suggest it would be genotoxic in such in vitro systems following appropriate metabolic activation.

Table 3: Common In Vitro Assays for Nitrosamine Genotoxicity

| Assay | Model System | Endpoint Measured | Requirement for Metabolic Activation |

|---|---|---|---|

| Ames Test | Bacteria (e.g., Salmonella typhimurium) | Gene mutations (reverse mutations) | Yes (e.g., rat liver S9) |

| Comet Assay | Mammalian cells (e.g., HepaRG) | DNA strand breaks | Yes (endogenous or exogenous) |

| Micronucleus Test | Mammalian cells (e.g., TK6, HepaRG) | Chromosomal damage (micronuclei formation) | Yes (endogenous or exogenous) |

Induction of Bacterial Reverse Mutations and Chromosomal Aberrations

There are no available research findings that specifically investigate the capacity of this compound to induce bacterial reverse mutations, commonly assessed through the Ames test. Similarly, studies detailing its potential to cause chromosomal aberrations in cell systems are absent from the current scientific literature. Consequently, no data tables on these endpoints for this specific compound can be generated.

Molecular Basis of Mutagenic Activity

The molecular basis of the potential mutagenic activity of this compound has not been elucidated in any published studies. Research into its metabolic activation pathways, the formation of reactive electrophilic intermediates, and subsequent DNA adduct formation is not available. Therefore, a detailed description of its specific mechanism of mutagenicity cannot be provided.

Structure-Property Relationships Governing Reactivity with Biomolecules

There is a lack of specific research into the structure-property relationships of this compound that govern its reactivity with biomolecules. While the general reactivity of nitrosamines is understood to be related to the stability of the alpha-carbon carbocation formed after metabolic hydroxylation, no studies have specifically examined how the presence and position of the 3-amino group on the piperidine ring of this molecule influence this reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。